Methyclothiazide

Beschreibung

Structure

3D Structure

Eigenschaften

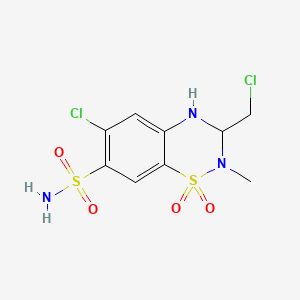

IUPAC Name |

6-chloro-3-(chloromethyl)-2-methyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3O4S2/c1-14-9(4-10)13-6-2-5(11)7(19(12,15)16)3-8(6)20(14,17)18/h2-3,9,13H,4H2,1H3,(H2,12,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESYKOGBSMNBPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023313 |

Source

|

| Record name | Methyclothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in alcohol; freely soluble in acetone, pyridine; sparingly soluble in methanol; very slightly soluble in water, benzene, chloroform, isopropyl alcohol., 8.24e-01 g/L |

Source

|

| Record name | Methyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals form alcohol and water, White or practically white, crystalline powder | |

CAS No. |

135-07-9, 96783-14-1, 96783-15-2 |

Source

|

| Record name | Methyclothiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyclothiazide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyclothiazide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyclothiazide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methyclothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyclothiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyclothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyclothiazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYCLOTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3H46UAC61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYCLOTHIAZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6KDH2S0SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYCLOTHIAZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R00UUL4SRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 °C |

Source

|

| Record name | Methyclothiazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYCLOTHIAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyclothiazide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014377 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyclothiazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyclothiazide is a thiazide diuretic belonging to the benzothiadiazine class of drugs. It is primarily utilized in the management of hypertension and edema by promoting the renal excretion of sodium and water.[1] A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of quantitative data.

Chemical Identity and Structure

This compound is chemically designated as 6-chloro-3-(chloromethyl)-3,4-dihydro-2-methyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.[2] Its chemical structure is characterized by a benzothiadiazine core, which is essential for its diuretic activity.

| Identifier | Value | Reference |

| IUPAC Name | 6-chloro-3-(chloromethyl)-2-methyl-1,1-dioxo-3,4-dihydro-1λ⁶,2,4-benzothiadiazine-7-sulfonamide | [3] |

| CAS Number | 135-07-9 | [4] |

| Chemical Formula | C₉H₁₁Cl₂N₃O₄S₂ | [5] |

| Molecular Weight | 360.24 g/mol | [5] |

| SMILES | CN1C(CCl)NC2=CC(Cl)=C(C=C2S1(=O)=O)S(N)(=O)=O | |

| InChI Key | CESYKOGBSMNBPD-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physicochemical properties of this compound dictate its behavior in various pharmaceutical processes, from manufacturing to its pharmacokinetic profile in the body.

Physical Description

This compound is a white to off-white crystalline powder that is odorless or has a slight odor and is tasteless.[3][6]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical parameters of this compound.

| Property | Value | Conditions | Reference |

| Melting Point | 225 °C | [3] | |

| pKa | 9.4 | at 25°C | [7] |

| logP (Octanol/Water) | 1.42 | pH 6.5 | [3] |

| Water Solubility | 11.2 mg/L | [3] | |

| 50 mg/L | Room Temperature | [8] | |

| Boiling Point | 597.9 °C | at 760 mmHg (Predicted) | [8] |

Solubility Profile

This compound exhibits limited aqueous solubility but is more soluble in organic solvents. This characteristic is crucial for its formulation into oral dosage forms and influences its dissolution and absorption in the gastrointestinal tract.

| Solvent | Solubility | Reference |

| Water | Very slightly soluble | [3] |

| Alcohol | Slightly soluble | [3] |

| Methanol (B129727) | Sparingly soluble | [3] |

| Acetone | Freely soluble | [3] |

| Pyridine | Freely soluble | [3] |

| Chloroform | Very slightly soluble | [3] |

| Benzene | Very slightly soluble | [3] |

| DMSO | Slightly soluble | [8] |

Stability and Storage

Commercially available this compound tablets have a shelf life of up to 5 years after manufacturing.[3] It should be preserved in well-closed containers to protect it from environmental factors.[1] When heated to decomposition, it emits toxic fumes of sulfoxides, nitroxides, and hydrogen chloride.[3]

Crystal Structure, Polymorphism, and Hygroscopicity

Experimental Protocols

Standardized methods are employed to determine the physicochemical properties of active pharmaceutical ingredients like this compound. The United States Pharmacopeia (USP) provides detailed analytical procedures for identification and purity assessment.[1]

Identification

-

Infrared (IR) Absorption: The IR spectrum of this compound is compared to that of a reference standard to confirm its identity.[1]

-

Ultraviolet (UV) Absorption: A solution of this compound in methanol (20 µg/mL) exhibits characteristic absorption maxima.[1] In methanol, UV absorption maxima are observed at 226, 267, and 311 nm.[7]

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical parameter for predicting the lipophilicity and membrane permeability of a drug. The shake-flask method is a conventional technique for its determination.

Shake-Flask Method for logP Determination:

-

Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) are mutually saturated by shaking them together for a prolonged period, followed by separation of the two phases.[5]

-

Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A precise volume of the drug solution is added to a known volume of the other phase in a flask. The flask is then shaken at a constant temperature until equilibrium is reached.[5]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[9]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Determination of Aqueous Solubility

The shake-flask method is also the gold standard for determining the equilibrium solubility of a compound.

Shake-Flask Method for Solubility Determination:

-

Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the solvent (e.g., purified water or a specific buffer).[10]

-

Equilibration: The flask is sealed and agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.[3]

-

Phase Separation: The suspension is filtered through a non-adsorptive filter or centrifuged to separate the saturated solution from the excess solid.[10]

-

Concentration Analysis: The concentration of this compound in the clear, saturated filtrate is determined by a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the aqueous solubility of this compound using the shake-flask method.

Caption: Workflow for determining the equilibrium solubility of this compound.

Conclusion

This technical guide has detailed the fundamental physicochemical properties of this compound, providing essential data for drug development professionals. The presented information on its chemical identity, solubility, partition coefficient, and stability, along with standardized experimental protocols, serves as a critical resource for formulation design, analytical method development, and quality assurance. While key parameters have been well-characterized, further investigation into the solid-state properties, such as polymorphism and hygroscopicity, would provide a more complete physicochemical profile of this important diuretic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. This compound | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. This compound [drugfuture.com]

- 8. This compound | 135-07-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

An In-depth Technical Guide to the Synthesis of Methyclothiazide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the chemical synthesis of methyclothiazide, a thiazide diuretic utilized in research for its pharmacological properties. The document outlines the core reaction pathway, presents quantitative data for each key step, and provides detailed experimental protocols based on established literature.

Introduction

This compound, with the IUPAC name 6-chloro-3-(chloromethyl)-2-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a potent diuretic agent. Its synthesis involves a multi-step process commencing from 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629). This guide is intended to provide researchers with the necessary information to replicate and understand the synthesis of this compound for investigational purposes.

Core Synthesis Pathway

The primary synthesis of this compound can be dissected into three main stages:

-

Cyclization: Formation of the benzothiadiazine ring system.

-

Methylation: Introduction of a methyl group at the N2 position.

-

Chloromethylation: Addition of the chloromethyl group at the C3 position.

A schematic representation of the synthesis pathway is provided below.

Caption: Overall synthesis pathway of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound, based on the original method described by Close et al. (1960).

| Step | Reactant | Reagent(s) | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| 1. Cyclization | 4-Amino-6-chloro-1,3-benzenedisulfonamide | Formaldehyde (37% aq. solution) | Water | 2 | 100 | 90 |

| 2. Methylation | 6-Chloro-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide | Sodium Methoxide, Methyl Iodide | Methanol | 1 | Reflux | 85 |

| 3. Chloromethylation | 6-Chloro-2-methyl-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide | Paraformaldehyde, Hydrogen Chloride | Acetic Acid | 4 | 70-80 | 75 |

Detailed Experimental Protocols

The protocols provided below are based on the foundational work published in the Journal of the American Chemical Society.[1] Researchers should adhere to all standard laboratory safety procedures.

Step 1: Synthesis of 6-Chloro-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide

Caption: Experimental workflow for the cyclization step.

Methodology: A suspension of 28.6 g (0.1 mole) of 4-amino-6-chloro-1,3-benzenedisulfonamide in 100 mL of water is prepared in a round-bottom flask equipped with a reflux condenser. To this suspension, 8.1 g (0.1 mole) of 37% aqueous formaldehyde is added. The mixture is heated to reflux and maintained at this temperature for 2 hours. After cooling, the white crystalline product is collected by filtration, washed with cold water, and dried under vacuum. This procedure yields approximately 26.8 g (90%) of 6-chloro-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide.

Step 2: Synthesis of 6-Chloro-2-methyl-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide

Caption: Experimental workflow for the methylation step.

Methodology: In a flask fitted with a reflux condenser and a dropping funnel, 29.8 g (0.1 mole) of 6-chloro-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide is dissolved in a solution of 2.3 g (0.1 mole) of sodium in 100 mL of absolute methanol. To this solution, 14.2 g (0.1 mole) of methyl iodide is added dropwise. The mixture is then refluxed for 1 hour. After cooling, the solvent is removed under reduced pressure, and the residue is recrystallized from ethanol to yield approximately 26.5 g (85%) of the methylated product.

Step 3: Synthesis of this compound (6-Chloro-3-chloromethyl-2-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide)

Caption: Experimental workflow for the chloromethylation step.

Methodology: A suspension of 31.2 g (0.1 mole) of 6-chloro-2-methyl-7-sulfamoyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide and 3.0 g (0.1 mole) of paraformaldehyde in 100 mL of glacial acetic acid is prepared. Dry hydrogen chloride gas is bubbled through the stirred suspension while the temperature is maintained at 70-80°C for 4 hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected by filtration and recrystallized from an ethanol-water mixture to afford approximately 27.0 g (75%) of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound for research applications. By following the detailed protocols and referencing the quantitative data provided, researchers can reliably produce this compound for their studies. The synthesis is robust and proceeds with good yields at each step.

Disclaimer: This document is intended for informational purposes for qualified researchers and scientists. All chemical syntheses should be performed in a well-equipped laboratory with appropriate safety precautions.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Formula of Methyclothiazide

This guide provides a detailed overview of the molecular and structural characteristics of Methyclothiazide, a thiazide diuretic used in the management of hypertension and edema.[1][2][3] The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Formula and Chemical Properties

This compound is a benzothiadiazine derivative.[4][5] Its chemical and physical properties are crucial for its formulation and pharmacological activity.

Molecular Formula: C₉H₁₁Cl₂N₃O₄S₂[1][4][6][7]

IUPAC Name: 6-Chloro-3-(chloromethyl)-2-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[7][8][9]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 360.24 g/mol | [6][7] |

| Appearance | White crystalline powder | [1][9] |

| Melting Point | 225 °C | [7][9] |

| pKa | 9.4 | [7] |

| Solubility | Very slightly soluble in water and chloroform; slightly soluble in alcohol. | [2][7] |

Elemental Analysis:

| Element | Percentage Composition |

| Carbon (C) | 30.01% |

| Hydrogen (H) | 3.08% |

| Chlorine (Cl) | 19.68% |

| Nitrogen (N) | 11.66% |

| Oxygen (O) | 17.77% |

| Sulfur (S) | 17.80% |

| [Source:[7][8]] |

Crystal Structure

For illustrative purposes, the crystal structure of a closely related thiazide diuretic, Trichlormethiazide, has been determined from X-ray powder diffraction data.[10] The analysis of Trichlormethiazide revealed an intricate network of intermolecular interactions, including N—H⋯O hydrogen bonds, π–π stacking, and C—Cl⋯π interactions, which stabilize the crystal lattice.[10] It is plausible that the crystal structure of this compound is also governed by a similar set of intermolecular forces, which are characteristic of this class of sulfonamide-containing molecules.

The logical relationship for the analysis of this compound's chemical and structural properties can be visualized as follows:

Experimental Protocols

The determination of the crystal structure of a compound like this compound would typically involve the following experimental workflow.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown. A common method is slow evaporation of a saturated solution in a suitable solvent system, such as an alcohol-water mixture.[7]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the electron density map of the molecule. From this map, the positions of the individual atoms are determined (structure solution). The atomic positions and other parameters are then optimized to best fit the experimental data (structure refinement).

-

Data Validation and Deposition: The final crystal structure is validated for geometric and crystallographic quality. The atomic coordinates and other experimental details are then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

A generalized workflow for this process is depicted below.

References

- 1. CAS 135-07-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound (this compound Tablet 5 mg): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. drugs.com [drugs.com]

- 4. This compound | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. scbt.com [scbt.com]

- 7. This compound [drugfuture.com]

- 8. medkoo.com [medkoo.com]

- 9. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide - PMC [pmc.ncbi.nlm.nih.gov]

Methyclothiazide Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyclothiazide in various organic solvents. Understanding the solubility characteristics of an active pharmaceutical ingredient (API) like this compound is fundamental for drug development, from early-stage formulation to ensuring bioavailability. This document consolidates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Quantitative and Qualitative Solubility Data

The solubility of this compound varies significantly across different organic solvents, a critical consideration for solvent selection in manufacturing processes, formulation development, and analytical testing. The following tables summarize the available solubility data.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Comments |

| Dimethyl Sulfoxide (DMSO) | 72 | 199.88 | Sonication may be required to facilitate dissolution. |

| Ethanol | 4.0 | 11.10 | [1] |

| Methanol | 3.9 | 10.83 |

Table 2: Qualitative Solubility of this compound

| Solvent | USP Descriptor | Description |

| Acetone | Freely Soluble | 1 part of solute dissolves in 1 to 10 parts of solvent.[2][3] |

| Pyridine | Freely Soluble | 1 part of solute dissolves in 1 to 10 parts of solvent.[2][3] |

| Methanol | Sparingly Soluble | 1 part of solute dissolves in 30 to 100 parts of solvent.[2][3] |

| Alcohol (Ethanol) | Slightly Soluble | 1 part of solute dissolves in 100 to 1000 parts of solvent.[2][3] |

| Chloroform | Very Slightly Soluble | 1 part of solute dissolves in 1000 to 10,000 parts of solvent.[2][3] |

| Benzene | Very Slightly Soluble | 1 part of solute dissolves in 1000 to 10,000 parts of solvent.[2][3] |

Note: The qualitative descriptions are based on the United States Pharmacopeia (USP) definitions.

Experimental Protocol: Equilibrium Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of this compound in an organic solvent. This method is considered the gold standard for generating reliable thermodynamic solubility data.

2.1. Materials and Equipment

-

This compound (pure, crystalline powder)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be visually apparent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Dilute the filtered sample solutions with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standard and sample solutions using a validated HPLC method. A typical method would involve a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of this compound solubility using the shake-flask method.

Caption: Experimental workflow for determining this compound solubility.

References

Unraveling the Dawn of a Diuretic: The Early Research and Discovery of Methyclothiazide's Efficacy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Methyclothiazide, a thiazide diuretic developed in the mid-20th century, emerged as a significant advancement in the management of hypertension and edema.[1] Its discovery and subsequent clinical application were built upon foundational research into the mechanisms of renal electrolyte transport and the relentless pursuit of safer and more effective diuretic agents than the mercurial compounds that preceded them. This technical guide delves into the early research that unveiled the diuretic properties of this compound, presenting the experimental frameworks and quantitative data that established its place in the therapeutic armamentarium.

The Quest for a Superior Diuretic: A Historical Context

The development of thiazide diuretics in the 1950s by scientists at Merck and Co. marked a pivotal moment in cardiovascular medicine. This new class of drugs offered a more convenient and safer alternative to the existing mercurial diuretics. The research that led to the synthesis of chlorothiazide, the progenitor of the thiazide class, paved the way for the development of more potent derivatives, including this compound.

Core Mechanism of Action: Inhibiting the Sodium-Chloride Symporter

Early research rightly identified that the primary diuretic effect of this compound stems from its action on the distal convoluted tubule (DCT) of the nephron.[1] It functions by inhibiting the sodium-chloride (Na+/Cl-) symporter (NCC), a key transporter responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the bloodstream.[2] By blocking this symporter, this compound increases the urinary excretion of sodium and chloride, which in turn leads to an osmotic increase in water excretion, resulting in diuresis.[3]

Foundational Preclinical Investigations

Experimental Protocol: Preclinical Evaluation of Diuretic Activity (Generalized)

A representative protocol for assessing the diuretic effect of a compound like this compound in a rat model would involve the following steps:

-

Animal Model: Male Wistar or Sprague-Dawley rats, typically weighing between 200-250g, would be used.

-

Acclimatization: Animals would be housed in standard laboratory conditions for at least a week prior to the experiment to adapt to the environment.

-

Grouping: The rats would be randomly assigned to different groups: a control group receiving the vehicle (the solvent used to dissolve the drug), a test group receiving this compound at various doses, and a standard group receiving a known diuretic for comparison.

-

Fasting and Hydration: Animals would be fasted overnight with free access to water. On the day of the experiment, a saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) would be administered orally to ensure a uniform state of hydration and promote a baseline urine flow.

-

Drug Administration: Immediately after the saline load, the respective vehicle, this compound, or the standard diuretic would be administered orally.

-

Urine Collection: Each rat would be placed in an individual metabolic cage designed to separate urine and feces. Urine would be collected at predetermined intervals (e.g., 0-4 hours, 4-8 hours, and 8-24 hours).

-

Urine Analysis: The total volume of urine for each collection period would be measured. The concentrations of key electrolytes, including sodium (Na+), potassium (K+), and chloride (Cl-), would be determined using techniques such as flame photometry or ion-selective electrodes.

-

Data Analysis: The diuretic activity would be assessed by comparing the urine volume and electrolyte excretion in the this compound-treated groups with the control group. Statistical analysis would be performed to determine the significance of the observed effects.

Early Clinical Investigations: Establishing Diuretic Efficacy in Humans

The initial clinical studies in the early 1960s were instrumental in confirming the diuretic effects of this compound in humans and establishing its therapeutic dosage. Key among these were the comparative studies with existing thiazides and dose-ranging studies to understand its potency and duration of action.

Key Early Clinical Studies

While the full texts of the seminal papers are not widely accessible, their citations point to the foundational clinical research:

-

Ford, R.V., & Bush, J. (1960). Comparative clinical effects of hydrochlorothiazide (B1673439) and this compound. Current Therapeutic Research, 2, 430-435. This study likely provided the initial direct comparison of the diuretic and natriuretic effects of this compound against the more established hydrochlorothiazide.

-

Seller, R. H., Fuchs, M., & Podolsky, S. (1962). The clinical pharmacology of this compound. Geriatrics, 17, 577-582. This publication would have delved into the pharmacological profile of this compound in a clinical setting, likely detailing its effects on urine volume and electrolyte excretion over time.

-

Leon, A. S., & Belle, M. S. (1962). Clinical observations on this compound alone and with deserpidine (B1670285) in the treatment of hypertension. Diseases of the Chest, 42(6), 626-634. This study would have provided insights into the clinical utility of this compound, not just as a diuretic, but as an antihypertensive agent, and would have included data on its diuretic effects as the basis for its blood pressure-lowering action.

Experimental Protocol: Early Clinical Evaluation of Diuretic Effects (Reconstructed)

Based on the standards of clinical research during that period, a typical protocol to evaluate the diuretic effects of this compound in human subjects would have included:

-

Subject Selection: Healthy volunteers or patients with stable edematous conditions would be enrolled. A baseline period would be established to monitor fluid and electrolyte balance without the drug.

-

Study Design: A crossover or parallel-group design would be employed. In a crossover study, each subject would receive both this compound and a placebo or a standard diuretic in a randomized sequence, separated by a washout period.

-

Drug Administration: Single oral doses of this compound at varying strengths (e.g., 2.5 mg, 5 mg, 10 mg) would be administered.

-

Urine Collection: Urine would be collected at regular intervals (e.g., every 2 hours for the first 8 hours, then in larger blocks up to 24 or 48 hours) following drug administration.

-

Measurements: For each urine sample, the volume and the concentrations of sodium, potassium, and chloride would be measured. Blood samples might also be taken to assess serum electrolyte levels.

-

Data Analysis: The primary outcomes would be the total urine output and the total excretion of sodium, potassium, and chloride over the collection period, compared to baseline and/or placebo. This would establish the dose-response relationship for the diuretic and natriuretic effects.

Quantitative Data from Early Research

Table 1: Dose-Response Relationship of this compound on 24-Hour Urine Volume and Sodium Excretion (Illustrative)

| Dose of this compound | Mean Increase in Urine Volume (mL/24h) | Mean Increase in Sodium Excretion (mEq/24h) |

| 2.5 mg | 500 - 800 | 50 - 70 |

| 5.0 mg | 800 - 1200 | 70 - 100 |

| 10.0 mg | 1000 - 1500 | 90 - 130 |

Note: These are representative values based on the known potency of this compound and are intended for illustrative purposes.

Table 2: Comparative Electrolyte Excretion Profile of Thiazide Diuretics (Qualitative Summary from Early Research)

| Electrolyte | Effect of this compound |

| Sodium (Na+) | Markedly Increased Excretion |

| Chloride (Cl-) | Markedly Increased Excretion |

| Potassium (K+) | Moderately Increased Excretion[3] |

| Bicarbonate (HCO3-) | Slightly Increased Excretion[3] |

| Calcium (Ca2+) | Decreased Excretion |

This table provides a qualitative summary of the expected effects on major electrolytes based on the known pharmacology of thiazide diuretics.

The early research on this compound laid the groundwork for its long-standing use in clinical practice. Through meticulous preclinical and clinical investigations, its mechanism of action as a potent inhibitor of the Na+/Cl- symporter in the distal convoluted tubule was established, leading to its well-documented diuretic and antihypertensive effects. The quantitative data from these pioneering studies, though not always easily accessible today, were critical in defining its therapeutic role and dosage regimens.

References

Pharmacokinetics and pharmacodynamics of Methyclothiazide in preclinical models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of methyclothiazide in preclinical models. While specific quantitative data for this compound in animal models is limited in publicly available literature, this guide synthesizes the existing knowledge, including its mechanism of action, potential vascular effects, and detailed experimental protocols for its evaluation. Where specific data for this compound is unavailable, information on the structurally similar thiazide diuretic, hydrochlorothiazide, is presented as a representative example to illustrate the expected pharmacological responses.

Pharmacodynamics: Beyond Diuresis

This compound, a thiazide diuretic, primarily exerts its therapeutic effect by inhibiting the sodium-chloride (Na+/Cl-) symporter (NCC) in the distal convoluted tubule (DCT) of the nephron. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of salt and water.

Renal Mechanism of Action

The primary pharmacodynamic effect of this compound is diuresis. By blocking the NCC, this compound increases the luminal concentration of Na+ and Cl-, which osmotically inhibits water reabsorption. This leads to an increase in urine volume and a reduction in extracellular fluid volume. The increased delivery of sodium to the distal renal tubule also promotes potassium excretion.

Vascular Effects

Emerging preclinical evidence suggests that this compound may also possess direct vascular effects that contribute to its antihypertensive properties. In studies using aortic rings from 12-week-old spontaneously hypertensive rats (SHR), this compound was shown to inhibit the contractile response induced by norepinephrine (B1679862). This effect was found to be endothelium-dependent and mediated by the release of nitric oxide (NO). Further studies have shown that this compound and the related diuretic indapamide (B195227) inhibit contractile responses to norepinephrine and arginine vasopressin in aortic preparations from SHR, an effect not observed with hydrochlorothiazide. This suggests a potential vasorelaxant mechanism that is independent of its diuretic action.

Signaling Pathway of this compound's Vascular Action

An In-depth Technical Guide on the Binding Affinity of Methyclothiazide to the Sodium-Chloride Symporter (NCC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-chloride symporter (NCC), encoded by the SLC12A3 gene, is a crucial protein in the regulation of electrolyte balance and blood pressure.[1][2][3] Located in the apical membrane of the distal convoluted tubule in the kidney, NCC is responsible for reabsorbing approximately 5-10% of filtered sodium and chloride ions.[4] Its central role in renal salt handling makes it a prime therapeutic target for managing hypertension and edema. Methyclothiazide, a thiazide diuretic, exerts its therapeutic effect by directly inhibiting NCC.[5][6] This technical guide provides a comprehensive overview of the binding affinity of this compound to NCC, including quantitative data, detailed experimental protocols for assessing this interaction, and visualizations of the underlying molecular and experimental frameworks.

Quantitative Binding Data

While specific quantitative binding affinity data such as Ki, IC50, or Kd values for this compound's direct interaction with the sodium-chloride symporter (NCC) are not extensively reported in publicly available literature, the potency of the thiazide class of diuretics has been characterized. The established potency profile for several thiazide diuretics against the rat NCC is as follows: Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone.[4] It is important to note that the absence of widely cited, specific binding constants for this compound highlights a gap in the current understanding and underscores the need for further direct binding studies. The inhibitory effects of thiazides are influenced by extracellular concentrations of both Na+ and Cl-; higher ion concentrations tend to decrease the inhibitory potency of these drugs.

| Compound | Target | IC50 (µM) | Comments |

| Polythiazide | NCC | 0.5 | A potent thiazide diuretic, often used as a reference for high-affinity NCC inhibition.[4] |

| This compound | NCC | Data not readily available | A member of the thiazide class of diuretics with a well-established clinical profile in treating hypertension and edema.[5][6] |

| Hydrochlorothiazide | NCC | - | A commonly prescribed thiazide diuretic whose binding to NCC has been structurally characterized. |

| Chlorthalidone | NCC | - | A thiazide-like diuretic with a known inhibitory effect on NCC.[4] |

| Metolazone | NCC | - | A thiazide-like diuretic with established NCC inhibitory activity.[4] |

Note: The IC50 values can vary depending on the experimental conditions, such as the cell line used, ion concentrations, and the specific assay protocol.

Molecular Mechanism of Inhibition

Cryo-electron microscopy (cryo-EM) studies have provided significant insights into the structural basis of NCC inhibition by thiazide diuretics.[7][8] These studies reveal that thiazides bind to a specific pocket within the transmembrane domain of the NCC protein. This binding site directly overlaps with the Cl- binding site, leading to competitive inhibition of chloride ion transport.[8] Furthermore, the binding of a thiazide molecule locks the transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for the translocation of Na+ and Cl- ions across the cell membrane.[8] This dual mechanism of competitive inhibition and conformational arrest effectively blocks the reabsorptive function of NCC, leading to the diuretic and antihypertensive effects of this compound.

Experimental Protocols

Several experimental approaches can be employed to characterize the binding affinity and inhibitory effect of this compound on the sodium-chloride symporter. These include functional assays that measure the transport activity of NCC and structural biology techniques that visualize the drug-protein interaction at a molecular level.

Protocol 1: Thiazide-Sensitive Ion Flux Assay in HEK293 Cells

This functional assay is a gold standard for determining the half-maximal inhibitory concentration (IC50) of NCC inhibitors in a controlled cellular environment.

1. Cell Line Preparation:

-

Utilize a Human Embryonic Kidney (HEK293) cell line stably expressing the human Na+-Cl- cotransporter (hNCC).[9]

-

Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Plate the cells in 96-well plates and grow to a suitable confluency for the assay.

2. Ion Flux Measurement:

-

The transport activity of NCC can be measured by monitoring the uptake of a tracer ion. Since NCC can also transport iodide (I-), a common method involves a cell-based iodide uptake assay.[8]

-

Alternatively, a Cl- influx assay can be performed using a Cl--sensitive fluorescent dye.[7]

-

Wash the cells with a Na+-free and Cl--free buffer to establish a baseline.

-

Pre-incubate the cells with varying concentrations of this compound for a specified period.

-

Initiate ion uptake by adding a buffer containing Na+ and the tracer ion (e.g., 125I- or a fluorescent Cl- indicator).

-

After a defined incubation time, stop the uptake by rapidly washing the cells with an ice-cold, isotope-free buffer.

3. Data Analysis:

-

Lyse the cells and measure the intracellular concentration of the tracer ion using a gamma counter (for 125I-) or a fluorescence plate reader.

-

Subtract the background ion uptake measured in the absence of extracellular Na+ to determine the NCC-specific uptake.

-

Plot the percentage of inhibition of NCC-mediated ion uptake against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: 22Na+ Uptake Assay in Xenopus laevis Oocytes

The Xenopus laevis oocyte expression system is a robust platform for the functional characterization of membrane transporters.

1. Oocyte Preparation:

-

Harvest stage V-VI oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular layer.[10]

-

Inject the oocytes with cRNA encoding the human NCC.

-

Incubate the injected oocytes for 2-4 days to allow for protein expression.

2. 22Na+ Uptake Assay:

-

Wash the oocytes with a Na+-free and Cl--free uptake solution.

-

Pre-incubate the oocytes in the uptake solution containing various concentrations of this compound.

-

Initiate the uptake by transferring the oocytes to an uptake solution containing 22Na+ and Cl-.

-

After a specific time interval, terminate the uptake by washing the oocytes extensively with an ice-cold, isotope-free solution.

3. Data Analysis:

-

Lyse individual oocytes and measure the incorporated 22Na+ using a scintillation counter.

-

Determine the NCC-specific uptake by subtracting the uptake measured in oocytes injected with water (control).

-

Calculate the percentage of inhibition for each this compound concentration.

-

Generate a dose-response curve and determine the IC50 value.

Protocol 3: Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is a powerful technique to determine the high-resolution structure of the NCC-methyclothiazide complex, providing a visual understanding of the binding interaction.

1. Protein Expression and Purification:

-

Express the human NCC, potentially with stabilizing mutations or as a chimera, in a suitable expression system (e.g., HEK293 cells).

-

Solubilize the cell membranes using a mild detergent to extract the NCC protein.

-

Purify the NCC protein using affinity chromatography followed by size-exclusion chromatography.

2. Complex Formation and Sample Preparation:

-

Incubate the purified NCC with an excess of this compound to ensure saturation of the binding sites.

-

Apply a small volume of the NCC-methyclothiazide complex solution to a cryo-EM grid.

-

Blot the grid to create a thin film of the solution and rapidly plunge-freeze it in liquid ethane (B1197151) to vitrify the sample.[7]

3. Data Collection and Processing:

-

Collect a large dataset of images of the vitrified NCC-methyclothiazide particles using a transmission electron microscope.

-

Process the images to select individual particle projections and classify them into different orientational views.

-

Reconstruct a three-dimensional map of the NCC-methyclothiazide complex from the two-dimensional particle images.

-

Build an atomic model of the complex by fitting the amino acid sequence of NCC and the chemical structure of this compound into the cryo-EM density map.

Conclusion

This compound is an effective thiazide diuretic that targets the sodium-chloride symporter, a key regulator of salt reabsorption in the kidney. While direct quantitative binding data for this compound remains to be extensively documented, its inhibitory mechanism is well-understood through structural and functional studies of the thiazide class of drugs. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the binding affinity and inhibitory profile of this compound and other NCC modulators. Such studies are crucial for the development of more specific and potent antihypertensive therapies with improved side-effect profiles.

References

- 1. Frontiers | Genetic and Biological Effects of SLC12A3, a Sodium-Chloride Cotransporter, in Gitelman Syndrome and Diabetic Kidney Disease [frontiersin.org]

- 2. New SLC12A3 disease causative mutation of Gitelman’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two novel genotypes of the thiazide-sensitive Na-Cl cotransporter (SLC12A3) gene in patients with Gitelman's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]

- 6. Protocols [xenbase.org]

- 7. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modified HEK cells simulate DCT cells in their sensitivity and response to changes in extracellular K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Degradation Profile and Stability of Methyclothiazide: An In-depth Technical Guide

Disclaimer: Due to a notable lack of comprehensive studies on the specific degradation profile of Methyclothiazide under forced conditions in publicly available scientific literature, this guide utilizes data from its close structural analog, Hydrochlorothiazide, as a representative model for thiazide diuretics. This approach provides insight into the expected degradation pathways and stability challenges for this class of compounds. The methodologies and data presented should be considered illustrative for this compound and would require specific validation.

This compound is a thiazide diuretic used in the management of hypertension and edema.[1] Like other thiazide diuretics, its stability is a critical attribute for ensuring safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug molecule.[2] This guide provides a comprehensive overview of the anticipated degradation profile of this compound under various stress conditions, based on data from Hydrochlorothiazide.

Anticipated Degradation Pathways

Thiazide diuretics are susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions. The primary degradation pathway for Hydrochlorothiazide involves the hydrolysis of the thiadiazine ring.[3]

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for thiazide diuretics, occurring under acidic, basic, and neutral conditions.[4]

-

Acidic and Basic Hydrolysis: In both acidic and basic media, the primary degradation product of Hydrochlorothiazide is 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (DSA). The reaction involves the cleavage of the C-N bond in the thiadiazine ring.[3]

-

Neutral Hydrolysis: Degradation also occurs in neutral aqueous solutions, leading to the formation of DSA.

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, can lead to the degradation of thiazide diuretics. For Hydrochlorothiazide, oxidative conditions can result in the formation of various degradation products, though the specific structures are not always fully elucidated in all studies.[5]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation of thiazide diuretics. Photodegradation of Hydrochlorothiazide can lead to the formation of chlorothiazide (B1668834) through dehydrogenation.[6] Further degradation can also occur.

Thermal Degradation

Thiazide diuretics are generally considered to be relatively stable to thermal stress in the solid state under typical accelerated stability testing conditions.[5]

Data Presentation: Summary of Quantitative Degradation Data for Hydrochlorothiazide

The following table summarizes the quantitative data on the degradation of Hydrochlorothiazide under various stress conditions, which can be considered indicative for this compound.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Hydrochlorothiazide | Degradation Products Identified | Reference |

| Acid Hydrolysis | 0.1 M HCl | 8 hours | Reflux | Significant | 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) | [3] |

| Base Hydrolysis | 0.1 M NaOH | 4 hours | Reflux | Significant | 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) | [3] |

| Neutral Hydrolysis | Water | 7 days | 80°C | Moderate | 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) | [5] |

| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | Significant | Multiple degradation products | [5] |

| Photolytic | UV light (254 nm) | 24 hours | Ambient | Moderate | Chlorothiazide | [6] |

| Thermal (Solid) | Dry Heat | 48 hours | 105°C | Minimal | No significant degradation | [5] |

| Thermal (Solution) | Water | 7 days | 80°C | Moderate | 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) | [5] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on studies conducted on Hydrochlorothiazide and would require optimization and validation for this compound.

Forced Degradation Studies

1. Acid Hydrolysis:

-

Accurately weigh 10 mg of the drug substance and transfer to a 10 mL volumetric flask.

-

Add 5 mL of 0.1 M hydrochloric acid.

-

Reflux the solution at 80°C for 8 hours.

-

Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.

-

Dilute to volume with a suitable solvent (e.g., methanol (B129727):water).

-

Analyze the sample by a stability-indicating HPLC method.[3]

2. Base Hydrolysis:

-

Accurately weigh 10 mg of the drug substance and transfer to a 10 mL volumetric flask.

-

Add 5 mL of 0.1 M sodium hydroxide.

-

Reflux the solution at 80°C for 4 hours.

-

Cool the solution to room temperature and neutralize with 0.1 M hydrochloric acid.

-

Dilute to volume with a suitable solvent.

-

Analyze the sample by HPLC.[3]

3. Oxidative Degradation:

-

Accurately weigh 10 mg of the drug substance and transfer to a 10 mL volumetric flask.

-

Add 5 mL of 30% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours.

-

Dilute to volume with a suitable solvent.

-

Analyze the sample by HPLC.[5]

4. Photolytic Degradation:

-

Accurately weigh 10 mg of the drug substance and dissolve in a suitable solvent in a shallow petri dish.

-

Expose the solution to UV light (254 nm) in a photostability chamber for 24 hours.

-

A parallel sample should be kept in the dark as a control.

-

Transfer the solution to a 10 mL volumetric flask and dilute to volume.

-

Analyze the samples by HPLC.[6]

5. Thermal Degradation (Solid State):

-

Place a thin layer of the drug substance in a petri dish.

-

Expose to dry heat at 105°C in a hot air oven for 48 hours.

-

Accurately weigh 10 mg of the stressed sample and dissolve in a suitable solvent in a 10 mL volumetric flask.

-

Dilute to volume and analyze by HPLC.[5]

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products. The following is a representative HPLC method developed for Hydrochlorothiazide.

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of methanol and a suitable buffer (e.g., phosphate (B84403) buffer pH 3.0) in a specific ratio (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 272 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

Mandatory Visualizations

Caption: Anticipated degradation pathways of this compound under stress conditions.

Caption: General experimental workflow for forced degradation studies.

References

- 1. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Identification of novel cellular targets for Methyclothiazide

An In-depth Technical Guide to the Identification of Novel Cellular Targets for Methyclothiazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a thiazide diuretic that has been a cornerstone in the management of hypertension and edema for decades.[1] Its primary mechanism of action is widely understood to be the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubules of the kidney.[2][3] However, emerging research indicates that the pharmacological profile of this compound extends beyond this single target. The drug's vasodilatory properties and other physiological effects suggest the existence of novel cellular targets and mechanisms that contribute to its therapeutic efficacy.[2][4] This technical guide provides a comprehensive overview of these novel targets, summarizing key quantitative data, detailing experimental protocols for target identification, and visualizing the complex signaling pathways involved.

Established Mechanism of Action: Inhibition of the Na+/Cl- Symporter (NCC)

The canonical target of this compound is the Na+/Cl- Symporter (also known as SLC12A3), located in the apical membrane of cells in the distal convoluted tubule (DCT) of the nephron.[3][5] By inhibiting NCC, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2][5] This leads to increased excretion of sodium (natriuresis) and water (diuresis), resulting in reduced plasma volume and a subsequent decrease in blood pressure.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Pendrin—A New Target for Diuretic Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of this compound-induced inhibition of contractile responses in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The non-diuretic hypotensive effects of thiazides are enhanced during volume depletion states | PLOS One [journals.plos.org]

- 5. benchchem.com [benchchem.com]

Historical development and structure-activity relationship of thiazide diuretics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and intricate structure-activity relationships (SAR) of thiazide diuretics, a class of drugs that has remained a cornerstone of antihypertensive therapy for over six decades. From their serendipitous discovery to the nuanced understanding of their molecular interactions, this document provides a comprehensive overview for professionals in the field of drug discovery and development.

A Journey Through Time: The Historical Development of Thiazide Diuretics

The story of thiazide diuretics begins not with a targeted search for a diuretic, but with the investigation of antibacterial sulfonamides in the 1930s. It was observed that sulfanilamide (B372717) exhibited diuretic properties, a side effect that sparked the interest of researchers at Merck, Sharp and Dohme.[1][2] This led to a focused effort to synthesize sulfonamide derivatives with enhanced diuretic activity.

The initial breakthrough came with the development of carbonic anhydrase inhibitors, such as acetazolamide, in the mid-1940s.[1][3] While effective diuretics, their utility was limited by the induction of metabolic acidosis.[3] The pivotal moment arrived in the 1950s when a team of scientists at Merck, including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, synthesized a novel class of compounds: the benzothiadiazines.[4]

This research culminated in the discovery of chlorothiazide , the first thiazide diuretic, which was patented in 1956 and approved for medical use in 1958. Marketed as Diuril, it revolutionized the treatment of edema and hypertension.[3][4] Shortly after, in 1959, a more potent analog, hydrochlorothiazide (B1673439) , was introduced.[3] The development of these oral diuretics was a landmark in pharmaceutical history, offering a safer and more convenient alternative to the mercurial diuretics used at the time.[3] The profound impact of their work was recognized with a special Lasker Award in 1975.[4]

Unlocking Potency: The Structure-Activity Relationship of Thiazide Diuretics

The diuretic and antihypertensive effects of thiazide diuretics are intrinsically linked to their chemical structure, a 1,2,4-benzothiadiazine-1,1-dioxide core. Extensive research has elucidated the key structural features that govern their activity, providing a roadmap for the design of more potent and selective agents. The fundamental mechanism of action is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron.[5][6]

The structure-activity relationship (SAR) of thiazide diuretics can be summarized as follows:

-

Position 2: The nitrogen atom at this position can tolerate small alkyl substitutions. Such modifications can increase the lipophilicity and, consequently, the duration of action.

-

Position 3: Substitution at this position with a lipophilic group, such as a haloalkyl or aralkyl group, significantly enhances diuretic potency. Saturation of the double bond between positions 3 and 4 to create the dihydro-benzothiadiazine nucleus, as seen in hydrochlorothiazide, leads to a 3- to 10-fold increase in diuretic activity compared to the unsaturated analog, chlorothiazide.

-

Position 6: An electron-withdrawing group, such as a chloro (-Cl) or trifluoromethyl (-CF3) group, at this position is essential for diuretic activity.

-

Position 7: An unsubstituted sulfonamide (-SO2NH2) group at this position is crucial for diuretic activity. Modification or replacement of this group leads to a loss of diuretic effect.

The following table summarizes the relative diuretic potency of selected thiazide and thiazide-like diuretics. It is important to note that while hydrochlorothiazide is widely prescribed, other analogs like chlorthalidone (B1668885) have demonstrated greater potency in clinical studies.[7][8][9]

| Compound | R6 | R3 | Relative Potency (approx.) |

| Hydrochlorothiazide | -Cl | -H | 1 |

| Chlorthalidone | -Cl | (structure with a phthalimidinyl group) | ~1.5 - 2 |

| Bendroflumethiazide | -CF3 | -CH2-Ph | ~10 |

Note: Relative potency can vary depending on the study and the endpoint measured. This table provides a general comparison.

The Molecular Target: Signaling Pathway of Thiazide Diuretic Action

Thiazide diuretics exert their therapeutic effect by directly inhibiting the Na+/Cl- cotransporter (NCC), also known as SLC12A3, located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the kidney. The activity of the NCC is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[1][2][10][11][12]

Under normal physiological conditions, WNK kinases phosphorylate and activate SPAK/OSR1, which in turn phosphorylates and activates the NCC, promoting sodium and chloride reabsorption. Thiazide diuretics bind to a specific site on the NCC, allosterically inhibiting its transport function. This blockade of NaCl reabsorption leads to an increase in the excretion of sodium and water, resulting in diuresis and a reduction in blood pressure.

Caption: Signaling pathway of thiazide diuretic action on the Na+/Cl- cotransporter (NCC).

Experimental Protocols

In Vivo Assessment of Diuretic Activity in Rats

This protocol is based on the Lipschitz method and is a standard procedure for screening the diuretic activity of new chemical entities.[3][4][13][14]

Materials:

-

Male Wistar rats (150-200 g)

-

Metabolic cages designed for the separation of urine and feces

-

Oral gavage needles

-

Vehicle (e.g., 0.9% saline with 0.5% carboxymethylcellulose)

-

Standard diuretic (e.g., Hydrochlorothiazide, 10 mg/kg)

-

Test compounds at various doses

-

Graduated cylinders

-

Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

-

Animal Preparation: House the rats in a temperature-controlled environment with a 12-hour light/dark cycle. Fast the animals for 18 hours before the experiment, with free access to water.

-

Hydration: Administer a priming dose of 0.9% saline (25 mL/kg) orally to all rats to ensure a uniform state of hydration and promote urine flow.

-